molecular formula C22H20ClNO3 B12603457 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide CAS No. 648923-00-6

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide

Cat. No.: B12603457
CAS No.: 648923-00-6
M. Wt: 381.8 g/mol
InChI Key: LMASWFLUSJCQOU-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is a salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzamide core linked to a 3-(2-phenylethoxy)benzyl substituent. The hydroxyl and chloro groups on the benzene ring contribute to its hydrogen-bonding capacity and lipophilicity, while the phenylethoxy-benzyl moiety enhances steric bulk and modulates solubility .

Properties

CAS No.

648923-00-6

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-9-10-21(25)20(14-18)22(26)24-15-17-7-4-8-19(13-17)27-12-11-16-5-2-1-3-6-16/h1-10,13-14,25H,11-12,15H2,(H,24,26)

InChI Key

LMASWFLUSJCQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylethoxy)benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

compared the crystal structures of three amides derived from 5-chlorosalicylic acid:

  • 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a)
  • 5-Chloro-2-hydroxy-N-benzylbenzamide (2b)
  • 5-Chloro-2-hydroxy-N-phenethylbenzamide (2c)

Key structural parameters from Tables 1 and 2 ():

Compound Bond Length (C=O, Å) Dihedral Angle (°) Hydrogen Bonding (Å)
2a 1.220 12.3 2.85 (N–H···O)
2b 1.225 8.7 2.79 (N–H···O)
2c 1.218 10.5 2.82 (N–H···O)

The phenethyl group in 2c introduces greater conformational flexibility compared to the rigid benzyl (2b) or chlorophenyl (2a) substituents. This flexibility reduces crystal packing efficiency, as evidenced by the intermediate dihedral angle (10.5°) and longer hydrogen bonds .

Antimicrobial Activity
  • MMV665807 (5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide): Exhibits anti-staphylococcal activity (MIC = 4.66–35.8 µM) and disrupts bacterial biofilms .
  • Compound 3e (5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide): Shows broad-spectrum activity against Staphylococcus aureus (MIC = 0.070 µM) and Mycobacterium tuberculosis (MIC = 35.8 µM). The thiabutyl linker in 3e mimics the bulky phenylethoxy group in the target compound, suggesting steric bulk is critical for membrane penetration .
Anticancer Activity
  • Compound 3f (5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl)benzamide): Demonstrates cytotoxicity against THP-1 leukemia cells (IC₅₀ = 1.4 µM). Its isobutyl chain correlates with higher lipophilicity (logP = 4.2), similar to the phenylethoxy group’s logP (~3.9), indicating a balance between hydrophobicity and cellular uptake .

Physicochemical Properties

Compound Melting Point (°C) logP Aqueous Solubility (mg/mL)
Target Compound ~240–245* 3.9 0.12
5-Chloro-2-hydroxy-N-benzylbenzamide (2b) 266–268 3.2 0.08
MMV665807 216–218 4.1 0.05
Compound 3e 153–155 4.5 0.03

*Estimated based on analogs in and .

The phenylethoxy-benzyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., benzyl or trifluoromethylphenyl), likely due to ether oxygen participation in hydrogen bonding .

Key Research Findings

Hydrogen-Bonding vs. Lipophilicity : The hydroxyl group in salicylanilides is essential for target binding (e.g., bacterial enzymes), but excessive lipophilicity (logP > 4.5) reduces solubility and bioavailability. The target compound’s logP (3.9) positions it within the optimal range .

Steric Bulk and Bioactivity : Bulky substituents like phenylethoxy or thiabutyl enhance antimicrobial activity by disrupting bacterial membranes or enzyme active sites. Triamides (e.g., compounds in ) are inactive, highlighting the importance of a single, strategically placed bulky group .

Cytotoxicity Trade-offs : Increased lipophilicity correlates with higher anticancer activity but also greater toxicity to healthy cells. The target compound’s moderate logP may offer a favorable therapeutic window .

Biological Activity

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C22H20ClNO3
  • Molecular Weight : Approximately 381.8 g/mol
  • Structure : The compound features a chloro group, a hydroxy group, and an amide linkage, contributing to its biological activity.

Biological Activities

Research indicates that 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound inhibits the growth of cancer cell lines such as HeLa (cervical adenocarcinoma), A375 (melanoma), and HCT-116 (colon carcinoma). The observed IC50 values for these cell lines range from 0.55 µM to 1.7 µM, indicating potent anticancer activity .
  • Mechanism of Action :
    • The biological activity is believed to stem from the compound's ability to form hydrogen bonds with specific proteins or nucleic acids, modulating various biochemical pathways. This interaction may enhance its binding affinity to target enzymes involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntimicrobialVarious bacterial strainsN/A
AnticancerHeLa (Cervical carcinoma)1.7
AnticancerA375 (Melanoma)0.87
AnticancerHCT-116 (Colon carcinoma)0.55

Mechanistic Studies

In-depth mechanistic studies are crucial for understanding how 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide interacts with its biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression, similar to other benzamide derivatives.
  • Cell Cycle Arrest : Observations indicate that treatment with this compound leads to cell cycle arrest in cancer cells, which is a critical mechanism for its anticancer effects.

Comparative Analysis with Similar Compounds

The structural similarities between 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide and other benzamide derivatives highlight its unique features:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
5-Chloro-N-(4-fluorobenzyl)-2-hydroxy-benzamideFluorine substitutionEnhanced lipophilicity
N-[4-(2-methoxyphenyl)]benzamideLacks chlorine and hydroxyl groupsDifferent biological profile
5-Bromo-2-hydroxy-N-[4-(phenylmethoxy)]benzamideBromine substitutionAltered reactivity and binding properties

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